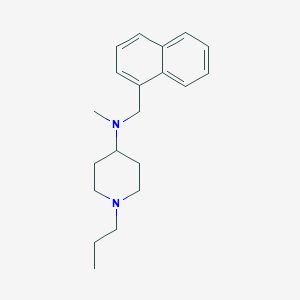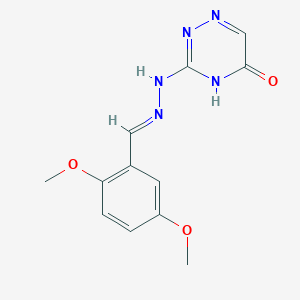![molecular formula C19H29FN2O2 B6057398 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6057398.png)
2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and is known to exhibit high affinity towards certain receptors in the human body.
作用機序
The mechanism of action of 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol involves its interaction with various receptors in the human body. It has been found to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. Additionally, it acts as an antagonist at the adrenergic α1 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol are complex and depend on its interaction with various receptors in the human body. It has been found to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
The advantages of using 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol in lab experiments include its high affinity towards certain receptors in the human body, which makes it a potential candidate for the development of new drugs for the treatment of various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its complex synthesis method and the potential for side effects.
将来の方向性
There are several future directions for the research on 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol. One potential direction is the development of new drugs based on this compound for the treatment of various neurological and psychiatric disorders. Another potential direction is the study of the biochemical and physiological effects of this compound in different animal models. Additionally, the potential for side effects and toxicity of this compound should be further investigated to ensure its safety for human use.
合成法
The synthesis of 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol is a complex process that involves several steps. The first step involves the reaction of 2-fluoro-5-methoxybenzyl chloride with 1-(3-methyl-2-buten-1-yl)piperazine to form 4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)piperazine. The second step involves the reduction of the nitro group in 4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)piperazine using a reducing agent such as sodium borohydride to form 2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol.
科学的研究の応用
2-[4-(2-fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit high affinity towards certain receptors in the human body, including the serotonin 5-HT1A receptor, dopamine D2 receptor, and adrenergic α1 receptor. This makes it a potential candidate for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
特性
IUPAC Name |
2-[4-[(2-fluoro-5-methoxyphenyl)methyl]-1-(3-methylbut-2-enyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN2O2/c1-15(2)6-8-22-10-9-21(14-17(22)7-11-23)13-16-12-18(24-3)4-5-19(16)20/h4-6,12,17,23H,7-11,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRCLPRNOYWDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=C(C=CC(=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Fluoro-5-methoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-(2,4-dimethylphenoxy)butyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6057317.png)
![4,6-dimethyl-3-(1-piperidinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6057327.png)
![2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6057334.png)
![4-({[1-(cyclohexylmethyl)-3-piperidinyl]amino}methyl)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6057340.png)
![2-[({1-isobutyl-2-[(tetrahydro-2-furanylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-thienylmethyl)amino]ethanol](/img/structure/B6057347.png)
![N-3-pyridinyl-4-[(1-pyrrolidinylsulfonyl)methyl]benzamide](/img/structure/B6057353.png)

![2-{1-(cyclohexylmethyl)-4-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6057360.png)
![N-(4-chlorobenzyl)-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B6057376.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-butyl-6-methylpyrimidin-4(3H)-one](/img/structure/B6057383.png)
![3-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B6057393.png)

![3-{[(1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B6057417.png)
